molecular formula C11H18 B13832341 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane

4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane

Cat. No.: B13832341
M. Wt: 150.26 g/mol
InChI Key: DDQISZBTSOIEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane, also known as sabinene, is a naturally occurring monoterpene. It is found in the essential oils of various plants, including Norway spruce and holm oak. This compound is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a geranyl or neryl derivative, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plant sources. The essential oils are then subjected to fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane is unique due to its distinctive bicyclic structure and the presence of both methyl and methylidene groups. This structural arrangement contributes to its unique chemical reactivity and biological activity, distinguishing it from other similar monoterpenes .

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

4-methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C11H18/c1-7(2)11-5-8(3)9(4)10(11)6-11/h7,9-10H,3,5-6H2,1-2,4H3

InChI Key

DDQISZBTSOIEAF-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC2(CC1=C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.